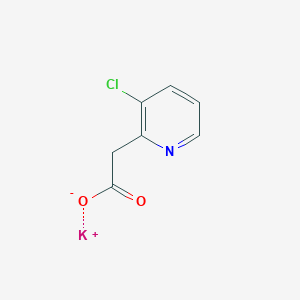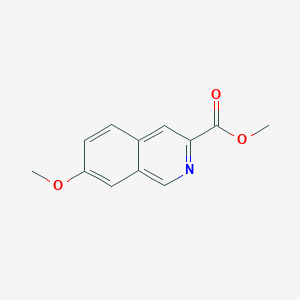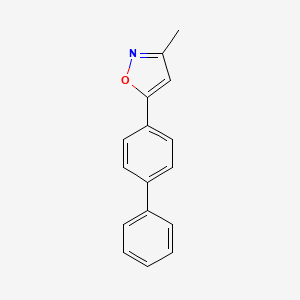![molecular formula C6H2Br2N2S B13665823 2,7-Dibromothiazolo[4,5-c]pyridine](/img/structure/B13665823.png)
2,7-Dibromothiazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromothiazolo[4,5-c]pyridine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure.
Méthodes De Préparation
The synthesis of 2,7-Dibromothiazolo[4,5-c]pyridine typically involves the bromination of thiazolo[4,5-c]pyridine. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
2,7-Dibromothiazolo[4,5-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, often using oxidizing or reducing agents.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,7-Dibromothiazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2,7-Dibromothiazolo[4,5-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2,7-Dibromothiazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-c]pyridine: Lacks the bromine atoms, leading to different chemical properties and reactivity.
2,7-Dichlorothiazolo[4,5-c]pyridine: Contains chlorine atoms instead of bromine, resulting in variations in reactivity and applications.
Thiazolo[5,4-b]pyridines:
Propriétés
Formule moléculaire |
C6H2Br2N2S |
|---|---|
Poids moléculaire |
293.97 g/mol |
Nom IUPAC |
2,7-dibromo-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H |
Clé InChI |
XKKVRCJKYDYBMV-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=N1)Br)SC(=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13665741.png)


![5-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665750.png)

![8-Bromo-2-(2-bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665758.png)


![3,4-Dichloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13665787.png)


![Naphtho[2,3-b]furan](/img/structure/B13665818.png)

